molecular formula C8H8N4 B8742055 1-(Pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 87949-17-5

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B8742055
CAS RN: 87949-17-5
M. Wt: 160.18 g/mol
InChI Key: NZUJZWKCHPWMTF-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Pyridin-3-yl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

87949-17-5

Product Name

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

1-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C8H8N4/c9-8-3-5-12(11-8)7-2-1-4-10-6-7/h1-6H,(H2,9,11)

InChI Key

NZUJZWKCHPWMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 4-neck round bottomed flask (500 mL) was charged with copper(I) chloride (2.51 g, 25.3 mmol), 1H-pyrazol-3-amine (15.8 g, 190 mmol), potassium carbonate (35.0 g, 253 mmol), and N,N-dimethylformamide (100 mL). The mixture was stirred under nitrogen for 10 minutes and 3-bromopyridine (12.2 mL, 127 mmol) was added. The mixture was heated at 110° C. for 18 hours, at which point HPLC analysis indicated that ˜15.5% 3-bromopyridine remained. The reaction was allowed to cool to 20° C. and concentrated to give a brown residue. Water (200 mL) was added and the resulting suspension was stirred at 20° C. for 2 hours and filtered. The solid was rinsed with water (2×50 mL) and dried to afford a pale green solid. The solid was suspended in water (200 mL) and the resulting suspension was heated at 90° C. for 2 hours and was filtered hot through a Celite® pad. The pad was rinsed with hot water (50 mL). The combined filtrates were allowed to cool to 20° C. to afford a yellow suspension, which was stirred at 20° C. for 2 hours and filtered. The solid was rinsed with water (2×50 mL) and air dried to afford the desired product as a light yellow crystalline solid (11.6 g, 57%).
Quantity
12.2 mL
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reactant
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reactant
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200 mL
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solvent
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15.8 g
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reactant
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35 g
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reactant
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100 mL
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reactant
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2.51 g
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catalyst
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Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
57%

Synthesis routes and methods II

Procedure details

In a typical reaction, copper(I) chloride, 3-aminopyrazole, potassium carbonate and N,N-dimethylformamide are introduced into a reaction vessel under a nitrogen atmosphere and 3-bromopyridine is gradually added. The mixture is heated at about 110° C. until most of the 3-bromopyridine has reacted. The mixture is allowed to cool and most of the solvent is removed under reduced pressure. The crude 3-(3-amino-1H-pyrazol-1-yl)pyridine (8a) is conveniently isolated and purified by crystallization from water.
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Synthesis routes and methods III

Procedure details

In a typical reaction, 3-hydrazinopyridine.dihydrochloride and an anhydrous alcohol are introduced into a reaction vessel and the alkoxide base is gradually added. The mixture is stirred and the 3-ethoxyacrylonitrile is added. The mixture is stirred at about 80° C. until most of the 3-hydrazinopyridine has reacted. The mixture is allowed to cool and the excess base is neutralized with acid. The crude 3-(3-amino-1H-pyrazol-1-yl)pyridine (8a) is conveniently isolated and purified by standard techniques.
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alcohol
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alkoxide
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Synthesis routes and methods IV

Procedure details

To a 3-neck, round bottomed flask (100 mL) was charged 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine (1.00 g, 6.17 mmol) and acetonitrile (20 mL). Manganese(IV) oxide (2.68 g, 30.8 mmol) was added, causing an exotherm from 20° C. to 25° C. The reaction was stirred at 60° C. for 18 hours, after which it was filtered through a Celite® pad and the pad was rinsed with acetonitrile (20 mL). Water (20 mL) was added to the combined filtrates and the resulting mixture was concentrated to 10 mL. Water (20 mL) was added and the resulting mixture was again concentrated to 10 mL. The resulting suspension was stirred at 20° C. for 18 hours and filtered. The filter cake was rinsed with water (2×5 mL) and dried to afford the title compound as a brown solid (0.68 g, 69%): mp 169-172° C.; 1H NMR (400 MHz, DMSO-d6) δ 9.07-8.82 (m, 1H), 8.33 (dd, J=4.6, 1.5 Hz, 1H), 8.24 (d, J=2.6 Hz, 1H), 8.00 (ddd, J=8.4, 2.7, 1.4 Hz, 1H), 7.42 (ddd, J=8.5, 4.6, 0.8 Hz, 1H), 5.80 (d, J=2.6 Hz, 1H), 5.21 (s, 2H); 13C NMR (101 MHz, DMSO-d6) δ 157.67, 144.68, 138.00, 136.22, 128.30, 123.95, 123.17, 97.08; ESIMS m/z 161 ([M+H]+).
Name
1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.68 g
Type
catalyst
Reaction Step Two
Yield
69%

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